
N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride
Overview
Description
PNU 37883 hydrochloride is a selective antagonist of the vascular form of ATP-sensitive potassium channels (Kir6, KATP). This compound is known for its ability to inhibit potassium currents in isolated mesenteric artery smooth muscle cells, but not in cardiac or skeletal myocytes . It has diuretic effects and is used primarily in scientific research.
Mechanism of Action
Target of Action
PNU 37883 hydrochloride is a selective antagonist for the vascular form of ATP-sensitive potassium (KATP) channels , specifically the Kir6 subtype . These channels play a crucial role in regulating the membrane potential and cellular excitability of various tissues, including vascular smooth muscle cells .
Mode of Action
PNU 37883 hydrochloride interacts with its targets by inhibiting the currents of the Kir6 subtype of KATP channels . This inhibition is selective for the vascular form of these channels, with specific binding observed in kidney and vascular smooth muscle cells .
Biochemical Pathways
The primary biochemical pathway affected by PNU 37883 hydrochloride is the potassium ion transport pathway via ATP-sensitive potassium channels . By blocking these channels, the compound disrupts the normal flow of potassium ions, which can lead to changes in the membrane potential and cellular excitability .
Pharmacokinetics
Its selective binding to kidney and vascular smooth muscle cells suggests that it may have a specific distribution profile within the body .
Result of Action
The inhibition of KATP channels by PNU 37883 hydrochloride leads to a decrease in the relaxation of blood vessels, thereby counteracting hypotension induced by drugs like pinacidil . Additionally, the compound has been reported to have diuretic effects .
Biochemical Analysis
Biochemical Properties
PNU 37883 hydrochloride interacts with ATP-sensitive potassium (KATP) channels, specifically the vascular form of Kir6 . The nature of these interactions involves the inhibition of Kir6 currents in isolated mesenteric artery smooth muscle cells .
Cellular Effects
PNU 37883 hydrochloride influences cell function by inhibiting KATP channels. This inhibition affects cell signaling pathways and cellular metabolism, particularly in kidney and vascular smooth muscle cells .
Molecular Mechanism
The mechanism of action of PNU 37883 hydrochloride involves its binding to KATP channels, leading to their inhibition . This results in changes in gene expression and cellular metabolism, particularly in vascular smooth muscle cells .
Temporal Effects in Laboratory Settings
Its ability to inhibit KATP channels suggests potential long-term effects on cellular function .
Metabolic Pathways
PNU 37883 hydrochloride is involved in metabolic pathways related to the regulation of potassium ion transport. It interacts with KATP channels, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of PNU 37883 hydrochloride within cells and tissues are likely related to its interaction with KATP channels
Subcellular Localization
Given its interaction with KATP channels, it may be localized to areas where these channels are present .
Preparation Methods
The synthetic routes and reaction conditions for PNU 37883 hydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized and formulated as the hydrochloride salt for experimental use . The preparation involves the formation of the hydrochloride salt from the base compound, ensuring its stability and solubility for research applications.
Chemical Reactions Analysis
PNU 37883 hydrochloride primarily undergoes inhibition reactions where it blocks the activity of ATP-sensitive potassium channels. The compound does not significantly modify vascular tone when used alone but can attenuate the relaxation effects of other agents like agmatine in precontracted aortic rings . The major products formed from these reactions are the inhibited potassium channels, which result in altered cellular activities.
Scientific Research Applications
PNU 37883 hydrochloride is widely used in scientific research to study the role of ATP-sensitive potassium channels in various physiological and pathological processes. It is particularly useful in cardiovascular research, where it helps to elucidate the mechanisms of blood vessel relaxation and hypotension induced by agents like pinacidil . Additionally, it has applications in studying diuretic effects and the regulation of plasma renin activity .
Comparison with Similar Compounds
PNU 37883 hydrochloride is unique in its selectivity for vascular ATP-sensitive potassium channels. Similar compounds include PNU-99963, which also inhibits KATP channels but acts at different molecular sites . Other related compounds are those that target potassium channels in different tissues, such as cardiac or pancreatic cells, but PNU 37883 hydrochloride is distinct in its vascular selectivity .
Properties
IUPAC Name |
N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O.ClH/c1-2-4-19(5-3-1)22-20(24-6-8-25-9-7-24)23-21-13-16-10-17(14-21)12-18(11-16)15-21;/h16-19H,1-15H2,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZALCKUJYZCDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(NC23CC4CC(C2)CC(C4)C3)N5CCOCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206200 | |
| Record name | U 37883A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57568-80-6 | |
| Record name | 4-Morpholinecarboximidamide, N-cyclohexyl-N′-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U 37883A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057568806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | U 37883A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


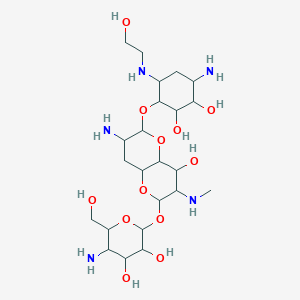



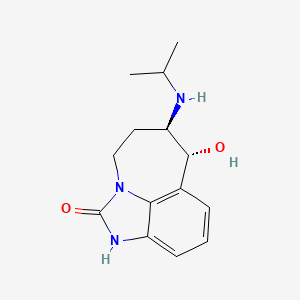
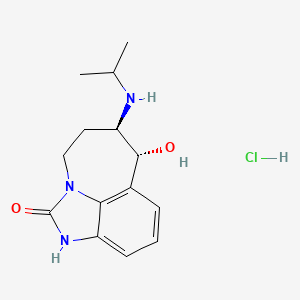

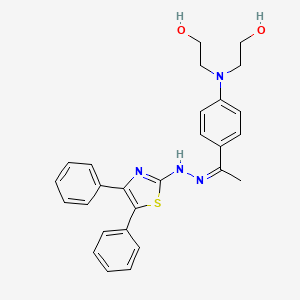
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1683633.png)
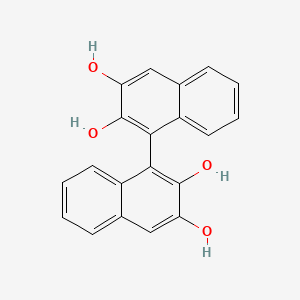
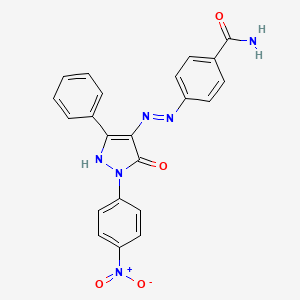

![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)
![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)
